molecular formula C12H10N4O4 B017153 3,3'-Dinitrobenzidine CAS No. 6271-79-0

3,3'-Dinitrobenzidine

Cat. No.: B017153
CAS No.: 6271-79-0
M. Wt: 274.23 g/mol
InChI Key: OCEINMLGYDSKFW-UHFFFAOYSA-N
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Description

3,3’-Dinitrobenzidine is an organic compound with the molecular formula C12H10N4O4. It is a derivative of benzidine, characterized by the presence of two nitro groups attached to the benzene rings. This compound is known for its applications in the synthesis of various polymers and its use in scientific research.

Mechanism of Action

Target of Action

3,3’-Dinitrobenzidine primarily targets the formation of symmetrical bis-benzimidazole derivatives . These derivatives play a crucial role in the inhibition of gastric acid secretion .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. Initially, 3,3’-Dinitrobenzidine reacts with excess isophthaloyl chloride to form a monomer with a dicarboxylic acid end group . This monomer then interacts with aromatic dianhydrides (pyromellitic dianhydride and 3,3’,4,4’-sulfonyldiphthalic anhydride) and 4,4’-diphenyl-methane diisocyanate to form polyimide prepolymers . These prepolymers are further extended with the diacid monomer to form nitro group-containing aromatic poly (amide-imide) copolymers . The nitro groups in these copolymers are then hydrogenated to form amine groups .

Biochemical Pathways

The affected biochemical pathways involve the transformation of nitro groups into amine groups and the cyclization of these groups to form poly (benzimidazole amide imide) copolymers . This process occurs in polyphosphoric acid, which acts as a cyclization agent . The resulting copolymers exhibit good thermal and thermo-oxidative stability .

Pharmacokinetics

The compound’s solubility in various solvents such as sulfuric acid, polyphosphoric acid, and n-methyl-2-pyrrolidone under heating to 100°c with 5% lithium chloride suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 3,3’-Dinitrobenzidine’s action result in the formation of poly (benzimidazole amide imide) copolymers . These copolymers have a range of glass transition temperatures from 270 to 322°C and exhibit good thermal and thermo-oxidative stability .

Action Environment

The action of 3,3’-Dinitrobenzidine is influenced by environmental factors such as temperature and the presence of certain solvents. For instance, the cyclization of amine groups to form poly (benzimidazole amide imide) copolymers occurs at 180°C . Additionally, the solubility of the resulting copolymers in various solvents under specific heating conditions influences the compound’s action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3’-Dinitrobenzidine can be synthesized through several methods. One common method involves the nitration of benzidine. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, 3,3’-Dinitrobenzidine is produced by reacting dinitrobiphenyl compounds with ammonia. This method is advantageous for large-scale production due to its efficiency and the availability of raw materials .

Chemical Reactions Analysis

Types of Reactions

3,3’-Dinitrobenzidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Iron and hydrochloric acid are commonly used for the reduction of nitro groups.

    Nitrating Agents: Nitric acid is used for the nitration of benzidine to introduce nitro groups.

Major Products

    3,3’-Diaminobenzidine: Formed through the reduction of 3,3’-dinitrobenzidine.

    Substituted Derivatives: Various substituted derivatives can be synthesized depending on the reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Dinitrobenzidine is unique due to its dual nitro groups, which confer specific chemical reactivity. This makes it particularly useful in the synthesis of polymers and other complex chemical structures.

Properties

IUPAC Name

4-(4-amino-3-nitrophenyl)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4/c13-9-3-1-7(5-11(9)15(17)18)8-2-4-10(14)12(6-8)16(19)20/h1-6H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEINMLGYDSKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8036861
Record name 3,3'-Dinitrobenzidine
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Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820333
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6271-79-0
Record name 3,3′-Dinitrobenzidine
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Record name 3,3'-Dinitrobenzidine
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Record name 6271-79-0
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Record name 3,3'-Dinitrobenzidine
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Record name 3,3'-dinitro[1,1'-biphenyl]-4,4'-diamine
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Record name 3,3'-DINITROBENZIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical applications of 3,3'-dinitrobenzidine?

A1: this compound is not typically used in its original form but serves as a valuable precursor in polymer synthesis. Research highlights its use in creating high-performance polymers like poly(benzimidazole amide imide) copolymers [, , ]. These copolymers are known for their excellent thermal and thermo-oxidative stability, making them suitable for applications demanding high-temperature resistance.

Q2: How is this compound incorporated into the structure of these polymers?

A2: The synthesis of poly(benzimidazole amide imide) copolymers involves a multi-step process [, , ]. First, this compound reacts with isophthaloyl chloride to create a monomer with dicarboxylic acid end groups. This monomer is then incorporated into the polymer backbone through reactions with aromatic dianhydrides like pyromellitic dianhydride (PMDA) and 3,3′,4,4′-sulfonyldiphthalic anhydride (DSDA) in the presence of 4,4′-diphenylmethane diisocyanate (MDI). The resulting polymer contains nitro groups, which are subsequently reduced to amine groups and then cyclized to form the benzimidazole structure within the polymer.

Q3: What are the advantages of incorporating this compound into these polymers?

A3: The presence of the benzimidazole units, derived from this compound, significantly contributes to the enhanced thermal stability of the resulting copolymers [, , ]. The rigid aromatic structure and strong intermolecular interactions within the benzimidazole rings enhance the polymer's resistance to thermal degradation. This results in materials with high glass transition temperatures and impressive thermal decomposition temperatures, both in inert and oxidative environments.

Q4: Are there alternative methods for preparing high-purity 3,3'-diaminobenzidine, a compound closely related to this compound?

A4: Yes, research indicates the development of a reusable transition metal complex catalyst for the preparation of high-purity 3,3'-diaminobenzidine and its analogs []. This method involves coupling 4-halo-2-nitroaniline to this compound using transition metal catalysts, followed by reduction to yield the desired 3,3'-diaminobenzidine derivatives. This approach offers advantages in terms of product purity and the potential for catalyst reusability.

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